molecular formula C17H20O2 B8450728 4-(4-Phenylbutoxy)benzyl alcohol

4-(4-Phenylbutoxy)benzyl alcohol

Cat. No.: B8450728
M. Wt: 256.34 g/mol
InChI Key: LHZYSSXZCPJSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Phenylbutoxy)benzyl alcohol is a useful research compound. Its molecular formula is C17H20O2 and its molecular weight is 256.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

[4-(4-phenylbutoxy)phenyl]methanol

InChI

InChI=1S/C17H20O2/c18-14-16-9-11-17(12-10-16)19-13-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-12,18H,4-5,8,13-14H2

InChI Key

LHZYSSXZCPJSEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of lithium aluminium hydride (309 mg, 7.62 mmol) in anhydrous tetrahydrofuran (65 ml) was added under inert atmosphere with a solution of 4-(4-phenylbutoxy)benzoic acid (1.03 g, 3.81 mmol) in 20 ml of dry ethyl ether. The mixture was left under stirring at room temperature for 2 hours, after that was added slowly with a NaCl saturated solution in water (80 ml), the two phases were separated and the aqueous one was extracted with ethyl acetate (3×50 ml). The organic extracts were dried and the solvent was evaporated off to obtain a crude, which was digested with ethyl ether. The digestion extracts were evaporated under reduced pressure to obtain 556 mg of the title compound (57% yield).
Quantity
309 mg
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
57%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.